

A Spectroscopic Showdown: Unraveling the Isomers of Trichloropropane

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Compound of Interest

Compound Name: 1,2,2-Trichloropropane

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A comprehensive spectroscopic comparison of the five structural isomers of trichloropropane—1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,1,3-trichloropropane, **1,2,2-trichloropropane**, and 1,2,3-trichloropropane—reveals distinct fingerprints for each molecule. This guide provides a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development for the precise identification and characterization of these compounds.

The subtle rearrangement of chlorine atoms on a three-carbon propane backbone gives rise to five unique structural isomers, each possessing a distinct set of physical and chemical properties. Spectroscopic techniques are indispensable for differentiating these closely related compounds. This guide presents a side-by-side comparison of their spectral data, supported by generalized experimental protocols for data acquisition.

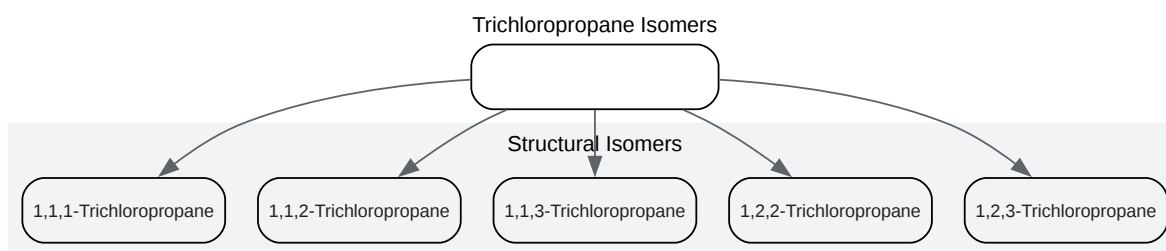
Isomeric Landscape of Trichloropropane

The five structural isomers of trichloropropane ($C_3H_5Cl_3$) are:

- 1,1,1-Trichloropropane: All three chlorine atoms are attached to the first carbon atom.
- 1,1,2-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the second.
- 1,1,3-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the third.

- **1,2,2-Trichloropropane:** One chlorine atom is on the first carbon, and two are on the second.
- **1,2,3-Trichloropropane:** One chlorine atom is attached to each of the three carbon atoms.[1]
[2]

A visual representation of the structural relationships between these isomers is provided below.



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A diagram illustrating the five structural isomers of trichloropropane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each trichloropropane isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for Trichloropropane Isomers

Isomer	Proton Environment	Chemical Shift (δ , ppm)	Multiplicity
1,1,1-Trichloropropane	-CH ₂ -	2.65	Triplet
	-CH ₃	1.35	Triplet
1,1,2-Trichloropropane	-CH(Cl)-	4.34	Quartet
	-CH(Cl) ₂	5.85	Doublet
	-CH ₃	1.69	Doublet
1,1,3-Trichloropropane	-CH(Cl) ₂	6.09	Triplet
	-CH ₂ -	2.60	Quintet
	-CH ₂ Cl	3.83	Triplet
1,2,2-Trichloropropane	-CH ₂ Cl	4.04	Singlet
	-CH ₃	2.23	Singlet
1,2,3-Trichloropropane	-CH(Cl)-	4.27	Quintet
	-CH ₂ Cl	3.87-3.96	Multiplet

Table 2: ¹³C NMR Spectroscopic Data for Trichloropropane Isomers

Isomer	Carbon Environment	Chemical Shift (δ , ppm)
1,1,1-Trichloropropane	CCl_3	98.9
-CH ₂ -	45.1	
-CH ₃	11.5	
1,1,2-Trichloropropane	CCl_2	80.2
CHCl	63.8	
-CH ₃	25.1	
1,1,3-Trichloropropane	CCl_2	78.5
-CH ₂ -	39.7	
-CH ₂ Cl	45.8	
1,2,2-Trichloropropane	CCl_2	89.9
-CH ₂ Cl	58.2	
-CH ₃	29.8	
1,2,3-Trichloropropane	CHCl	62.8
-CH ₂ Cl	49.3	

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint. The data is presented as wavenumber (cm^{-1}).

Table 3: Key IR Absorption Bands for Trichloropropane Isomers (cm^{-1})

Isomer	C-H Stretching	C-H Bending	C-Cl Stretching
1,1,1-Trichloropropane	~2950-3000	~1380, ~1450	~700-800
1,1,2-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,1,3-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,2,2-Trichloropropane	~2950-3000	~1380, ~1450	~650-800
1,2,3-Trichloropropane	~2950-3000	~1380, ~1450	~650-750

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

Table 4: Key Mass Spectrometry Fragments (m/z) for Trichloropropane Isomers

Isomer	Molecular Ion (M^+)	Key Fragments (m/z)
1,1,1-Trichloropropane	146/148/150	111/113, 75, 61
1,1,2-Trichloropropane	146/148/150	111/113, 97/99, 75, 63/65
1,1,3-Trichloropropane	146/148/150	111/113, 97/99, 75, 61
1,2,2-Trichloropropane	146/148/150	111/113, 97/99, 75, 61
1,2,3-Trichloropropane	146/148/150	110/112, 75/77, 61

Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-20 mg of the trichloropropane isomer in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

^1H NMR Acquisition:

- Spectrometer: 300-500 MHz NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 75-125 MHz NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 128-1024 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of the neat liquid trichloropropane isomer onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

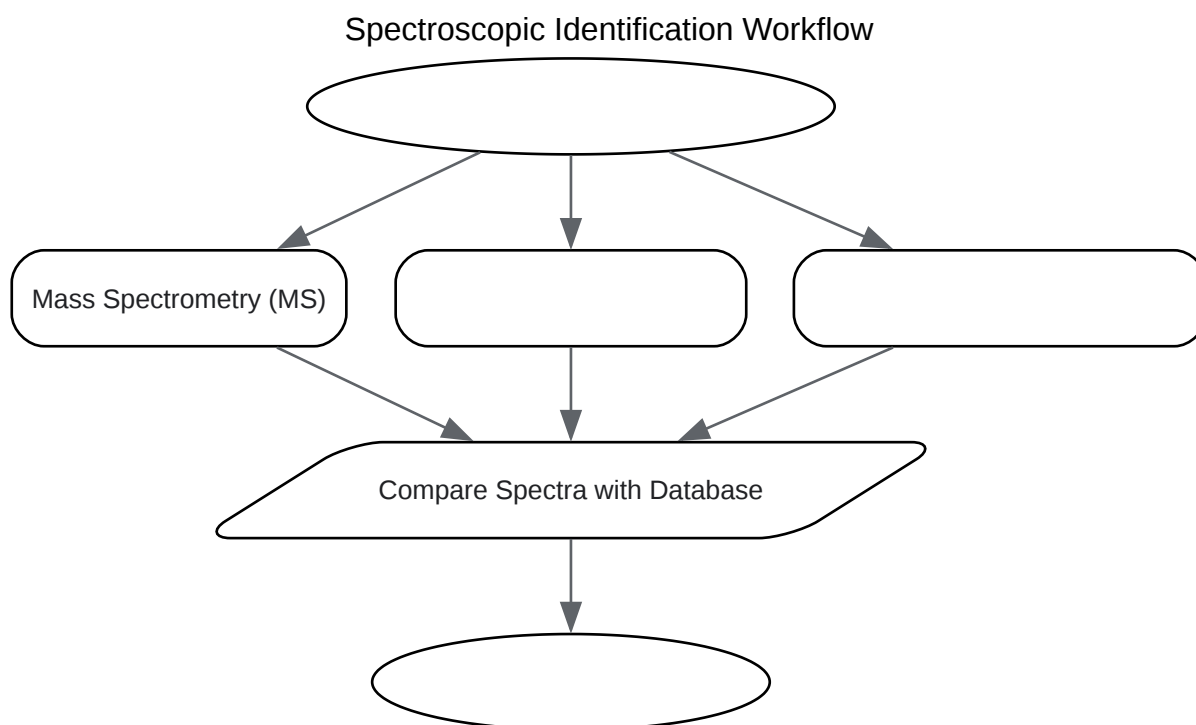
- Prepare a dilute solution of the trichloropropane isomer in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).
- Injection: 1 μL of the sample solution is injected into the GC inlet.
- Inlet Temperature: 250 $^{\circ}\text{C}$.

- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-200.
 - Scan Speed: 2 scans/second.

The workflow for identifying a trichloropropane isomer using these spectroscopic techniques is outlined below.



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A workflow for the spectroscopic identification of trichloropropane isomers.

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References

- 1. 1,2,3-Trichloropropane | C₃H₅Cl₃ | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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